molecular formula C19H19BrF2N2O3S B2976399 N-(4-bromo-2-fluorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 1021118-84-2

N-(4-bromo-2-fluorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2976399
CAS No.: 1021118-84-2
M. Wt: 473.33
InChI Key: DROKNYZQBVFKTE-UHFFFAOYSA-N
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Description

[ Disclaimer: The following is a generic template. Specific data on this compound's applications, mechanism of action, and research value could not be verified and must be obtained from reliable scientific literature. ] N-(4-Bromo-2-fluorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic acetamide derivative of interest in medicinal chemistry and pharmaceutical research. This compound features a complex molecular architecture that includes a 4-bromo-2-fluorophenyl group and a piperidine ring functionalized with a 4-fluorophenylsulfonyl group. The presence of bromine and fluorine atoms can significantly influence the molecule's physicochemical properties, such as its lipophilicity and metabolic stability, making it a valuable building block for structure-activity relationship (SAR) studies. Compounds with similar structural motifs, particularly those containing acetamide linkages and aryl sulfonamide groups, are frequently investigated for their potential biological activities. Research on analogous molecules has explored their utility as inhibitors for various enzymatic targets, such as potassium channels like SLACK, which are relevant in the study of certain epileptic disorders . Other related structures have been patented for use as tankyrase inhibitors in oncology research . The specific research applications, mechanism of action, and biological profile of this compound require further investigation and experimental validation. Researchers are encouraged to consult specialized literature and conduct their own assays to determine this compound's exact properties and potential utilities. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrF2N2O3S/c20-13-4-9-18(17(22)11-13)23-19(25)12-15-3-1-2-10-24(15)28(26,27)16-7-5-14(21)6-8-16/h4-9,11,15H,1-3,10,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROKNYZQBVFKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NC2=C(C=C(C=C2)Br)F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-2-fluorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula: C₁₅H₁₈BrF₂N₃O₂S
  • Molecular Weight: 396.186 g/mol
  • CAS Number: 1415559-93-1

Structural Features

The compound contains:

  • A brominated phenyl ring, which may enhance lipophilicity and biological activity.
  • A fluorinated phenyl group that can influence receptor binding and metabolic stability.
  • A piperidine moiety that is often associated with various pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that similar compounds exhibit significant antimicrobial properties. For instance, derivatives of brominated phenyl compounds have shown activity against various pathogens, including Staphylococcus aureus and Escherichia coli.

CompoundMIC (μg/mL)MBC (μg/mL)
Compound A0.220.25
Compound B15.62531.25
This compoundTBDTBD

Note: The specific MIC and MBC values for this compound are yet to be determined through empirical studies.

The antimicrobial action of related compounds often involves:

  • Inhibition of protein synthesis.
  • Disruption of cell wall synthesis.
  • Interference with nucleic acid metabolism.

These mechanisms suggest that this compound could potentially exhibit similar modes of action.

Anti-inflammatory Activity

Some studies indicate that compounds with similar structures can suppress pro-inflammatory cytokines and nitric oxide production in cell models. This suggests potential applications in treating inflammatory conditions.

Study 1: Antimicrobial Evaluation

A study conducted on a series of brominated phenyl derivatives showed promising results against resistant bacterial strains. The evaluation included:

  • Methodology: In vitro assays to determine MIC and MBC.
  • Results: Certain derivatives displayed significant bactericidal activity, indicating the potential for developing new antibiotics.

Study 2: Anti-inflammatory Effects

Another research project assessed the anti-inflammatory properties of similar compounds in lipopolysaccharide-induced inflammation models. Key findings included:

  • Reduction in cytokine levels.
  • Enhanced cell viability at specific concentrations.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Structural Differences Potential Functional Implications References
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide C₁₉H₂₂FN₃O₃S 407.46 g/mol Piperazine ring (two N atoms) vs. piperidine Altered basicity and H-bonding capacity
N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide C₁₉H₂₁BrClN₃O 422.75 g/mol Piperazine ring; 3-chlorophenyl and methyl groups Enhanced lipophilicity; varied steric bulk
2-(4-fluorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide C₂₀H₂₃F₂N₃O₃S 423.5 g/mol Piperazine ring; ethyl-sulfonyl linker Modified pharmacokinetics

Key Observations :

  • Piperidine vs.
  • Sulfonyl Group Placement : Direct attachment to piperidine (target compound) versus ethyl-sulfonyl linkers () may influence membrane permeability .

Halogenated Acetamide Derivatives

Table 2: Halogen Substitution Patterns

Compound Name Halogen Substituents Aromatic Ring Modifications References
N-(4-bromo-2-fluorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide 4-Br, 2-F (phenyl); 4-F (sulfonyl) Bromine for steric bulk; fluorine for electronics N/A
2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide 5-Br (benzofuran); 4-F (phenyl) Oxadiazole-thioether linker
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide 4-Br (phenyl) Pyrazine ring for coordination chemistry

Key Observations :

  • Bromine Positioning : The 4-bromo substituent in the target compound and ’s derivative may enhance hydrophobic interactions in binding pockets .
  • Fluorine Effects : Fluorine atoms in the target compound and ’s analogue improve metabolic stability and electronegativity .

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